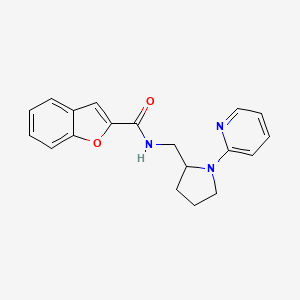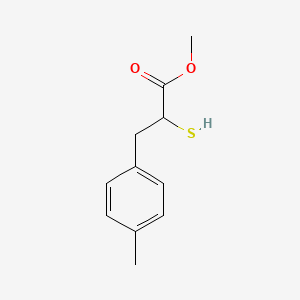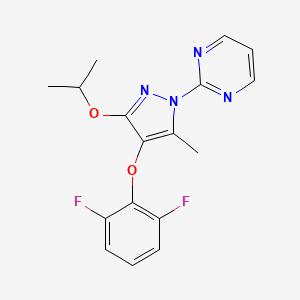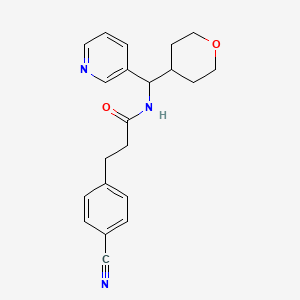![molecular formula C17H22N2OS B2362574 3-(4-Butoxiphenyl)-1,4-diazaspiro[4.4]non-3-eno-2-tiona CAS No. 1325305-84-7](/img/structure/B2362574.png)
3-(4-Butoxiphenyl)-1,4-diazaspiro[4.4]non-3-eno-2-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione” is a complex organic compound. It contains a diazaspiro ring, which is a type of bicyclic structure containing two nitrogen atoms . It also has a thione group (-C=S), which is similar to a ketone but with a sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the diazaspiro ring would result in a complex spectrum with multiple peaks .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the diazaspiro ring and the thione group. For example, thiones can undergo reactions such as the thiol-ene reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would affect properties such as solubility, melting point, and boiling point .
Aplicaciones Científicas De Investigación
- Investigadores han sintetizado una nueva serie de 4-metoxibenzofuran-5-oil conjugado con 3,4-dihidropirimidin-2(1H)-tionas utilizando la reacción de Biginelli. Estos derivados exhibieron una excelente actividad antibacteriana contra cepas específicas, incluyendo Klebsiella planticola, Escherichia coli, y Micrococcus luteus .
- Los mismos derivados también fueron evaluados por su actividad anti-biofilm. El compuesto 4f se destacó, mostrando excelentes efectos anti-biofilm contra K. planticola, con un valor IC50 equivalente a la ciprofloxacina .
- Los conocimientos de la síntesis y caracterización de 3,4-dihidropirimidin-2(1H)-tionas pueden guiar el diseño de nuevas moléculas bioactivas .
- Comprender el mecanismo de acción es crucial. Los investigadores proponen un posible mecanismo para la síntesis de 3,4-dihidropirimidin-2(1H)-tionas .
Actividad Antibacteriana
Propiedades Anti-Biofilm
Diseño de Nuevos Compuestos Bioactivos
Conocimientos Mecanísticos
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-3-12-20-14-8-6-13(7-9-14)15-16(21)19-17(18-15)10-4-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERDFOAXWFVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3(CCCC3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)



![7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)
![4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2362511.png)

![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)